
1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound is particularly interesting due to its unique structural features, which include a formyl group and tert-butyl ester functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of an indole derivative to introduce the formyl group at the 3-position. This is followed by esterification reactions to introduce the tert-butyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 1-tert-Butyl 4-methyl 3-carboxy 1H-indole-1,4-dicarboxylate.
Reduction: 1-tert-Butyl 4-methyl 3-hydroxymethyl 1H-indole-1,4-dicarboxylate.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 4-formyl 1H-indole-1-carboxylate: Similar structure but lacks the methyl group.
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Contains additional methoxy and methyl groups.
Uniqueness
1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is unique due to its combination of formyl, methyl, and tert-butyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl 3-formylindole-1,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-10(9-18)13-11(14(19)21-4)6-5-7-12(13)17/h5-9H,1-4H3 |
Clave InChI |
PRILDXUCZSYMRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


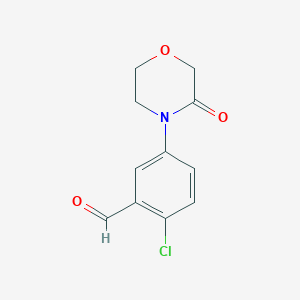
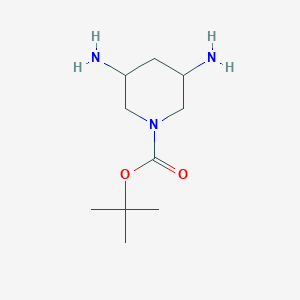
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
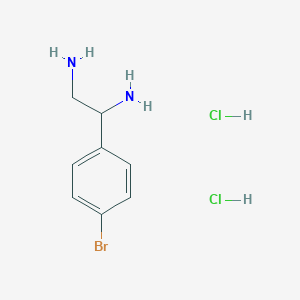
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
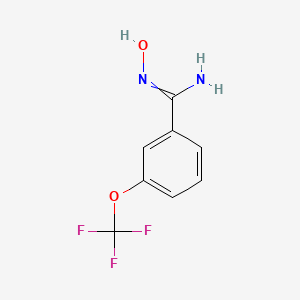
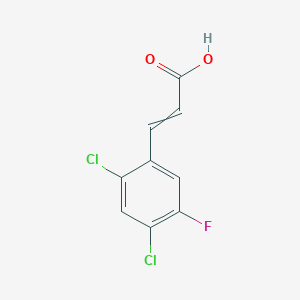

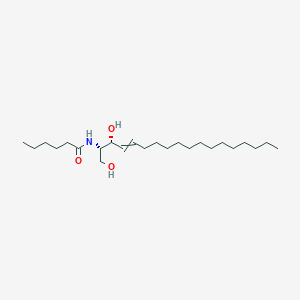
![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
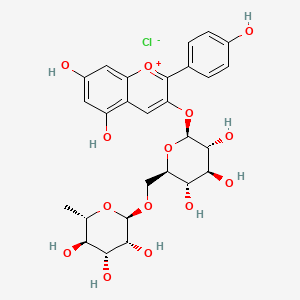
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)
